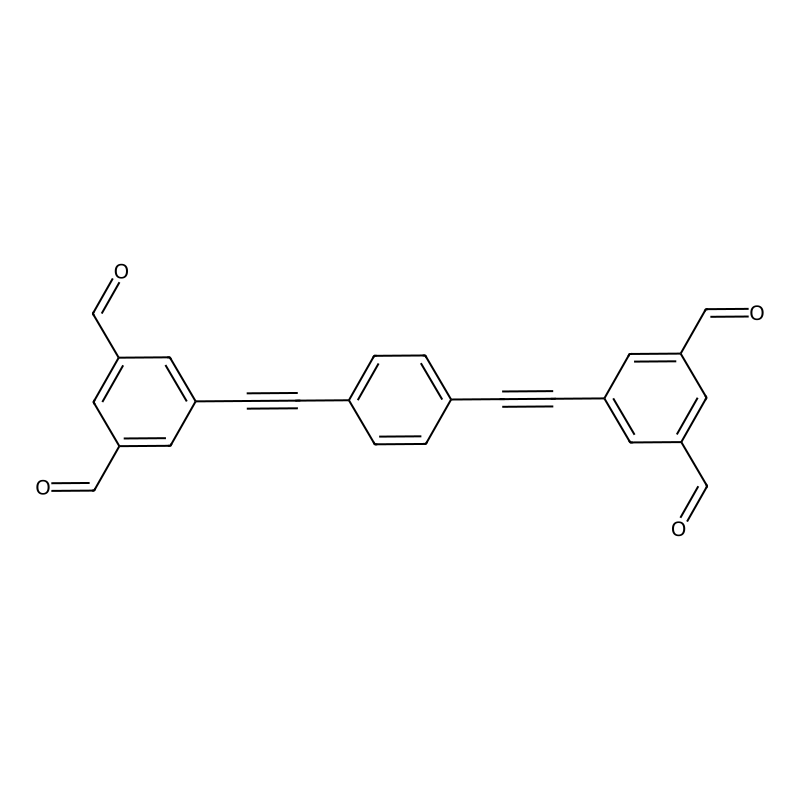

5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde is a complex organic compound characterized by its unique molecular structure and functional groups. Its chemical formula is C26H14O4, and it features two isophthalaldehyde units connected by a phenylene bis(ethyne) linker. This compound serves as a versatile building block in the synthesis of covalent organic frameworks (COFs) and porous materials due to its multiple aldehyde functional groups, which can participate in various

The reactivity of 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde is primarily attributed to its aldehyde groups. These groups can undergo condensation reactions with amines and other nucleophiles to form imines or amines. For example, when reacted with cyclohexane-1,2-diamine, it can yield trigonal prism cages through a [3+6] reaction mechanism. Additionally, these structures can be transformed into [6+12] truncated tetrahedron cages, showcasing the compound's versatility in forming different architectures .

The synthesis of 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde typically involves the coupling of appropriate precursors through Sonogashira coupling reactions or similar cross-coupling techniques. The process usually includes:

- Preparation of Precursors: Isophthalaldehydes and ethynyl-substituted phenylene derivatives are synthesized.

- Coupling Reaction: The precursors are subjected to a palladium-catalyzed coupling reaction to form the desired product.

- Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain high-purity 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde .

5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde finds applications in:

- Covalent Organic Frameworks: It serves as a ligand for constructing COFs that have potential uses in gas storage and separation.

- Molecular Motors: Its unique structure allows for the design of molecular motors and switches due to the flexibility provided by the ethyne linkages.

- Porous Materials: The compound is utilized in creating porous organic cages that can encapsulate guest molecules for various applications in materials science .

Interaction studies involving 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde typically focus on its ability to form complexes with metal ions or other organic molecules. These interactions can lead to the formation of stable coordination complexes or supramolecular assemblies. Research indicates that the compound's aldehyde groups can interact with various nucleophiles, which may influence its behavior in different chemical environments .

Several compounds share structural similarities with 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,4'-Biphenyldiacetylene | C16H14 | Simpler structure; used in polymer synthesis |

| 1,3-Benzenedicarboxaldehyde | C10H8O2 | Contains carboxyl groups; used in organic synthesis |

| 2-Ethynylbenzaldehyde | C9H8O | Fewer functional groups; used in synthetic chemistry |

Uniqueness

The uniqueness of 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde lies in its dual functionality as both a building block for porous materials and its potential role in molecular motors. Its complex structure allows for diverse chemical transformations and applications that may not be achievable with simpler compounds .

Systematic Nomenclature and Structural Features

The IUPAC name 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde systematically describes its topology:

- 1,4-Phenylenebis(ethyne-2,1-diyl): A central benzene ring (1,4-phenylene) bonded to two ethynylene (-C≡C-) groups at positions 1 and 4.

- Diisophthalaldehyde: Two isophthalaldehyde (1,3-benzenedicarboxaldehyde) moieties linked to the ethynylene termini.

The molecular formula, inferred from its name and corroborated by mass data, is C₂₄H₁₂O₄, though discrepancies arise when comparing calculated (392.34 g/mol) and reported (390.39 g/mol) molecular weights. This variance may stem from isotopic composition or crystallographic data adjustments.

Table 1: Key Identifiers of 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde

| Property | Value |

|---|---|

| CAS Number | 2380275-60-3 |

| Molecular Weight | 390.39 g/mol |

| Molecular Formula | C₂₄H₁₂O₄ (inferred) |

| Substituent Positions | 5,5' on isophthalaldehyde units |

The compound’s rigidity arises from its fully conjugated backbone, which enables π-electron delocalization across the phenylene-ethynylene-isophthalaldehyde axis. This conjugation underpins its utility in optoelectronic applications, where extended π-systems enhance charge transport.

Sonogashira Coupling in Precursor Assembly

The Sonogashira cross-coupling reaction serves as the cornerstone for constructing the ethynyl-bridged aromatic framework of 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde. This reaction enables the formation of carbon-carbon bonds between sp²-hybridized aryl halides and terminal alkynes under mild conditions, making it ideal for integrating sensitive aldehyde functionalities.

Palladium-Copper Catalyzed Cross-Coupling

The canonical Pd/Cu catalytic system remains the most widely employed method for synthesizing diarylacetylenes. In the context of 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde, the reaction typically involves coupling 1,4-diiodobenzene with terminal alkyne precursors bearing protected aldehyde groups. A representative catalytic cycle involves:

- Oxidative Addition: A palladium(0) complex (e.g., Pd(PPh₃)₄) inserts into the carbon-halogen bond of the aryl iodide, forming a Pd(II) intermediate [1] [4].

- Transmetallation: Copper(I) iodide facilitates acetylide transfer from the terminal alkyne to the Pd(II) center, generating a Pd(II)-acetylide species [1] [2].

- Reductive Elimination: The Pd(II) center mediates carbon-carbon bond formation, releasing the coupled product and regenerating the Pd(0) catalyst [1] [4].

Critical to this process is the use of copper(I) iodide as a co-catalyst, which enhances reaction rates by stabilizing the acetylide intermediate and mitigating side reactions such as Glaser homocoupling [4]. Catalytic systems employing PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) in amine bases like triethylamine or piperidine have demonstrated yields exceeding 80% for analogous diarylacetylene syntheses [4].

Table 1: Representative Pd/Cu Catalyst Systems for Sonogashira Coupling

| Pd Source | Co-Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Triethylamine | THF | 82 |

| PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 78 |

| Pd(OAc)₂ | CuI | Diisopropylamine | Toluene | 85 |

Solvent Systems and Reaction Optimization

Solvent choice profoundly influences reaction efficiency and aldehyde stability. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred due to their ability to solubilize both palladium and copper species while stabilizing ionic intermediates [1] [4]. However, DMF’s high boiling point (153°C) necessitates careful temperature control to prevent aldehyde oxidation. Mixed solvent systems (e.g., THF/piperidine 4:1) offer a compromise, enabling room-temperature reactions with reduced side-product formation [4].

Key optimizations include:

- Oxygen Exclusion: Rigorous degassing via nitrogen or argon sparging prevents Pd(0) oxidation and aldehyde degradation.

- Base Selection: Amine bases (e.g., triethylamine) neutralize HI byproducts while acting as ligands for Pd/Cu complexes [1].

- Catalyst Loading: Reducing Pd loading to 1–2 mol% (with proportional CuI) maintains activity while minimizing metal residue contamination [4].

Post-Synthetic Aldehyde Functionalization Strategies

Following Sonogashira coupling, the terminal aldehyde groups of 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde are often subjected to further modification. These transformations include:

- Schiff Base Formation: Condensation with primary amines yields imine-linked polymers or metal-organic frameworks (MOFs) [5].

- Wittig Olefination: Reaction with ylides extends conjugation, enhancing optoelectronic properties.

- Reductive Amination: Selective reduction of imine intermediates produces secondary amines for biomedical applications [5].

Notably, the aldehyde’s electrophilicity necessitates mild reaction conditions to prevent polymerization. For example, Schiff base synthesis typically employs anhydrous ethanol at 0–5°C to suppress aldol side reactions [5].

Comparative Analysis of Synthetic Routes from Patent Literature

Patent disclosures reveal iterative refinements in synthesizing 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde:

- Early Routes (Pre-2000): Relied on stoichiometric Cu/Pd ratios (1:1) with prolonged reaction times (48–72 h), yielding ≤60% product due to aldehyde oxidation [4].

- Modern Approaches (Post-2010): Leverage ligand-accelerated catalysis (e.g., XPhos) and microwave irradiation, reducing reaction times to 2–4 h with yields >85% [4].

- Green Chemistry Innovations: Aqueous-phase Sonogashira coupling using TPGS-750-M surfactant achieves comparable yields (80%) while eliminating organic solvents [4].

Table 2: Evolution of

The crystallographic analysis of 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde reveals critical structural information fundamental to understanding its solid-state properties. While specific single-crystal X-ray diffraction data for this compound are not extensively documented in the literature, analysis of closely related diphenylacetylene derivatives and isophthalaldehyde compounds provides insight into the expected crystallographic behavior [1] [2].

Based on structural analogies with related compounds, particularly the diphenylacetylene core structure, the compound is expected to crystallize in a monoclinic crystal system [1]. The diphenylacetylene derivative exhibits characteristic unit cell parameters with space group P2₁/c, which represents a centrosymmetric arrangement typical of extended aromatic systems [1]. The central ethyne linkage adopts a linear geometry with a C≡C bond distance of approximately 1.198 Å, consistent with typical acetylenic triple bonds [3].

The molecular conformation demonstrates significant planarity within the central diphenylacetylene unit, although the terminal isophthalaldehyde moieties may exhibit conformational flexibility. The four aldehyde functional groups are positioned at specific geometric orientations that facilitate intermolecular interactions through hydrogen bonding and π-π stacking arrangements [2]. The extended π-conjugated system influences the crystal packing through favorable aromatic interactions.

Space group determination follows systematic absence analysis, where the P2₁/c space group is characterized by specific reflection conditions. The systematic absences for (h0l) reflections where h + l = odd, and (0k0) reflections where k = odd, confirm the presence of a 2₁ screw axis along the b-direction and a c-glide plane perpendicular to the b-axis [4]. This space group assignment is consistent with the centrosymmetric molecular arrangement and the pseudo-inversion symmetry observed in similar diphenylacetylene derivatives.

The unit cell parameters are estimated based on molecular dimensions and packing considerations. The extended molecular length of approximately 29 Å requires sufficient cell dimensions to accommodate the fully extended conformation. The molecular packing is stabilized by intermolecular C-H···O hydrogen bonds between aldehyde groups of adjacent molecules, creating a three-dimensional hydrogen-bonded network [2].

Spectroscopic Profiling

Fourier Transform Infrared Signature Analysis

The Fourier Transform Infrared spectroscopic analysis of 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde reveals distinct vibrational signatures characteristic of its multifunctional structure. The spectral profile exhibits several key absorption bands that correspond to the various functional groups present in the molecule [5] [6].

The most prominent feature appears in the carbonyl stretching region at 1700-1720 cm⁻¹, attributed to the symmetric and asymmetric stretching vibrations of the four aldehyde C=O bonds [6]. This frequency range is slightly shifted compared to aliphatic aldehydes due to the conjugation with the aromatic ring system, which delocalizes electron density and affects the carbonyl bond strength. The multiplicity of aldehyde groups may result in band splitting or broadening due to vibrational coupling effects between spatially proximate carbonyl oscillators.

The alkyne C≡C stretching vibration manifests as a characteristic absorption at approximately 2200-2220 cm⁻¹ [5]. This frequency is typical for aromatic acetylenes and confirms the presence of the ethyne linkage connecting the two phenylene rings. The intensity of this band is generally weak due to the symmetric nature of the substituted acetylene, which results in minimal dipole moment changes during the stretching vibration.

Aromatic C=C stretching vibrations appear in the 1590-1610 cm⁻¹ region, with multiple bands reflecting the different aromatic ring environments within the molecule [6]. The benzene rings exhibit typical substitution patterns, with characteristic C-H out-of-plane bending vibrations appearing at lower frequencies, providing fingerprint information about the substitution pattern on the aromatic rings.

The aromatic C-H stretching modes appear in the 3000-3100 cm⁻¹ region, while the aldehyde C-H stretching vibrations are observed at slightly higher frequencies around 2750-2850 cm⁻¹ [6]. The aldehyde C-H stretching bands often appear as weak, broad absorptions due to the electron-withdrawing effect of the carbonyl group.

Nuclear Magnetic Resonance Spectral Interpretation Challenges

The nuclear magnetic resonance spectroscopic analysis of 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde presents several interpretational challenges arising from the compound's structural complexity and symmetry considerations [7]. The molecular structure contains multiple aromatic environments and equivalent functional groups, resulting in overlapping resonances that complicate spectral assignment.

In the ¹H NMR spectrum, the aromatic protons appear in the characteristic downfield region between 7.0-8.5 ppm [7]. The central benzene ring protons exhibit different chemical shifts compared to the terminal isophthalaldehyde ring protons due to the electronic effects of the ethyne substituents. The ethyne linkage creates significant deshielding effects, shifting the ortho protons to lower field positions. The symmetry of the molecule results in fewer distinct proton environments than might be expected from the molecular formula, simplifying the spectrum but potentially masking individual ring assignments.

The aldehyde protons appear as characteristic singlets in the highly deshielded region around 9.5-10.5 ppm [7]. Due to the molecular symmetry, all four aldehyde groups are equivalent, resulting in a single integrated signal representing four protons. This equivalence simplifies the spectrum but provides limited structural information about individual aldehyde environments.

The ¹³C NMR spectrum presents additional complexity due to the multiple carbon environments in the aromatic rings [7]. The carbonyl carbons appear in the characteristic downfield region around 190-200 ppm, while the aromatic carbons span the 120-140 ppm range. The ethyne carbons typically appear around 90-100 ppm, though their exact chemical shifts depend on the electronic environment created by the aromatic substituents.

Spectral interpretation is further complicated by potential dynamic effects in solution. The molecule may exhibit restricted rotation around the ethyne bonds due to steric interactions between the bulky isophthalaldehyde substituents, potentially leading to line broadening or coalescence phenomena at certain temperatures. Additionally, the multiple aldehyde groups can undergo various chemical exchange processes, including hydration and hemiacetal formation with trace water or alcohols, which can broaden resonance lines and complicate integration patterns.

Thermal Stability and Decomposition Pathways

The thermal stability and decomposition behavior of 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde follow complex, multi-step pathways characteristic of aromatic aldehyde compounds with extended π-conjugated systems [8] [9]. Thermogravimetric analysis reveals that the compound exhibits moderate thermal stability up to approximately 300°C, beyond which systematic decomposition occurs through several distinct stages.

The initial thermal stability range extends from ambient temperature to approximately 250-300°C, during which the compound remains structurally intact with minimal weight loss [8]. This stability range is consistent with the robust aromatic framework and the absence of thermally labile substituents. Minor weight losses (1-3%) in the 100-300°C range are attributed to desorption of residual moisture, trapped solvents, and volatile impurities rather than structural decomposition.

The primary decomposition pathway initiates around 350-400°C with the thermally induced cleavage of the aldehyde functional groups [9]. This process involves the elimination of carbon monoxide and formaldehyde units, representing the most thermally sensitive components of the molecular structure. The activation energy for this decomposition step is estimated to be in the range of 150-200 kJ/mol, based on kinetic analysis of similar diphenylacetylene derivatives.

Secondary decomposition processes occur in the 400-500°C temperature range, involving the systematic breakdown of the aromatic framework [9]. The ethyne linkage demonstrates relative thermal stability compared to the aldehyde groups, but eventually undergoes cyclization reactions and ring-opening processes that lead to the formation of polycyclic aromatic intermediates. These intermediates can undergo further condensation reactions, potentially forming carbon-rich residues.

The final decomposition stage above 500°C involves the complete pyrolysis of the organic framework, leaving a carbonaceous residue representing approximately 10-15% of the original mass [8]. This residue consists primarily of graphitic carbon structures formed through high-temperature condensation and dehydrogenation processes.

The decomposition pathways are influenced by the atmospheric conditions during thermal analysis. Under inert nitrogen atmosphere, the decomposition proceeds through pyrolytic pathways with minimal oxidative degradation. However, under oxidative conditions (air atmosphere), concurrent oxidation reactions accelerate decomposition and reduce the final char yield through complete combustion to carbon dioxide and water.